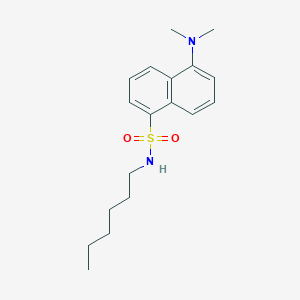![molecular formula C16H20N2O4 B14467083 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid CAS No. 70645-76-0](/img/structure/B14467083.png)
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate acetamidoethyl halide reacts with the indole derivative.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-5-methoxytryptamine:
5-Methoxyindole-3-acetic acid: Another indole derivative with similar structural features.
Uniqueness
3-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamidoethyl group and propanoic acid moiety differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propriétés
Numéro CAS |
70645-76-0 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
3-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-11(19)17-7-5-12-10-18(8-6-16(20)21)15-4-3-13(22-2)9-14(12)15/h3-4,9-10H,5-8H2,1-2H3,(H,17,19)(H,20,21) |
Clé InChI |
XOWGIKFUOWAIAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
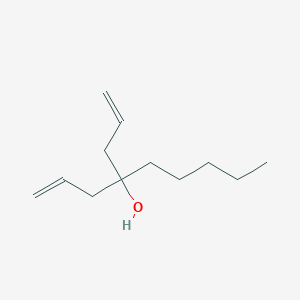
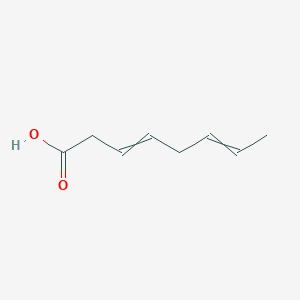
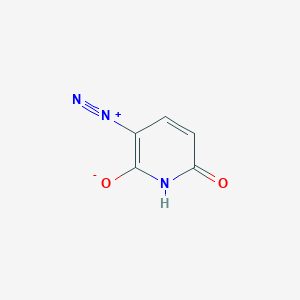
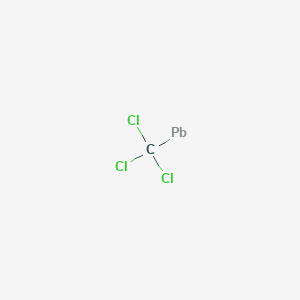
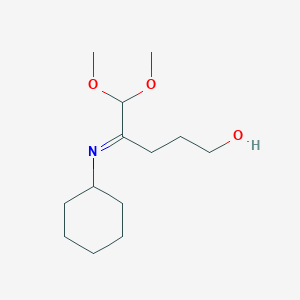
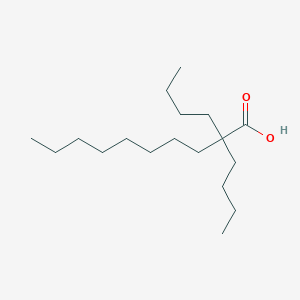
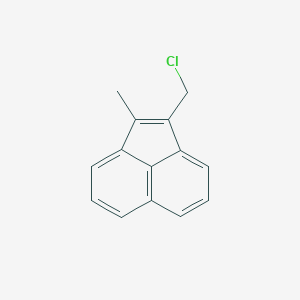
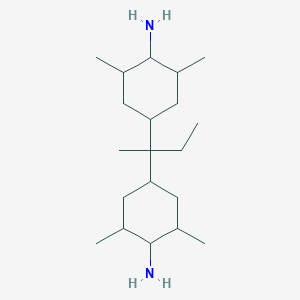
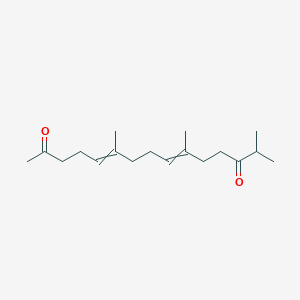

![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
